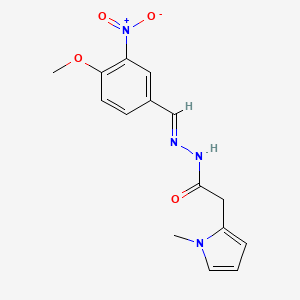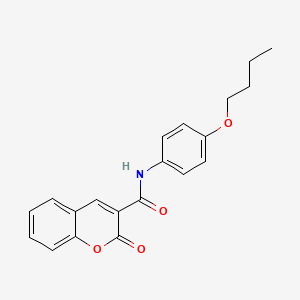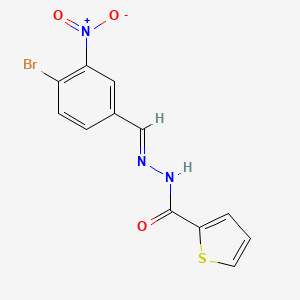
1-(2-cyclohexylethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone
描述
1-(2-cyclohexylethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has gained attention in recent years due to its potential for abuse and its association with several overdose deaths. Despite its potential dangers, AH-7921 has also been studied for its potential therapeutic uses.
作用机制
1-(2-cyclohexylethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which results in the inhibition of pain signals and the release of dopamine. The release of dopamine is responsible for the feelings of euphoria and pleasure associated with opioid use.
Biochemical and Physiological Effects:
This compound has been shown to have similar effects on the body as other opioids. It can cause respiratory depression, sedation, and analgesia. Additionally, this compound has been shown to have antitussive effects, which may make it useful in treating coughs.
实验室实验的优点和局限性
1-(2-cyclohexylethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a lower potential for addiction and dependence compared to other opioids. However, this compound is still a potent opioid and can be dangerous if not handled properly. Additionally, its potential for abuse and overdose make it a risky substance to work with.
未来方向
There are several potential future directions for research on 1-(2-cyclohexylethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone. One area of interest is its potential use as an analgesic. Further studies are needed to determine its efficacy and safety in humans. Additionally, this compound may have potential as a treatment for opioid addiction and dependence. Finally, more research is needed to understand the mechanisms underlying its antitussive effects and to determine its potential use in treating coughs.
In conclusion, this compound is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. However, it has also been studied for its potential therapeutic uses, including as an analgesic and for its effects on the central nervous system. Further research is needed to fully understand its potential benefits and risks.
科学研究应用
1-(2-cyclohexylethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been studied for its potential use as an analgesic and for its effects on the central nervous system. It has been shown to have a similar potency to morphine in animal models, but with fewer side effects. Additionally, this compound has been shown to have a lower potential for addiction and dependence compared to other opioids.
属性
IUPAC Name |
1-(2-cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-4-5-12-19)10-6-13-20(17)14-9-16-7-2-1-3-8-16/h16,22H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNURMDGUEVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC(C2=O)(CN3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-6-oxo-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B3884659.png)
![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884670.png)

![4-[(4-isopropylbenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884687.png)

![4-{[(5-methyl-1H-pyrazol-3-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B3884702.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3884716.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B3884718.png)
![4-methoxy-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3884731.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B3884732.png)

![2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B3884747.png)


